

# Application of Fadraciclib (CYC065) in Cancer Research Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cyclacitin*  
Cat. No.: *B8742860*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). [1][2][3] Dysregulation of CDK activity is a hallmark of cancer, contributing to uncontrolled cell proliferation and survival.[2] Fadraciclib's dual inhibitory action on CDK2, a key regulator of cell cycle progression, and CDK9, which governs transcriptional regulation of critical survival proteins, presents a promising therapeutic strategy for a variety of malignancies.[2][4] These notes provide an overview of Fadraciclib's mechanism of action, quantitative data on its efficacy in various cancer models, and detailed protocols for its application in preclinical research.

## Mechanism of Action

Fadraciclib exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK2 and CDK9.[1][2]

- Inhibition of CDK9 and Transcriptional Regulation: The predominant mechanism of action at effective concentrations is the inhibition of CDK9.[1][4] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 position (pSer2).[1][4] This phosphorylation is essential for the transcriptional elongation of many genes, including

those encoding anti-apoptotic proteins and oncogenes. By inhibiting CDK9, Fadraciclib prevents RNAP II-mediated transcription, leading to a rapid decrease in the levels of short-lived and critical pro-survival proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and the oncogene MYC.<sup>[1][2][4]</sup> The depletion of these key survival factors triggers rapid apoptosis in cancer cells.<sup>[1][4]</sup>

- Inhibition of CDK2 and Cell Cycle Control: Fadraciclib also inhibits CDK2, which in complex with Cyclin E and Cyclin A, regulates the G1/S and S phase transitions of the cell cycle.<sup>[5]</sup> Inhibition of CDK2 can lead to cell cycle arrest, typically in the G1 or G2/M phase, and in some cancer cells, can induce a form of mitotic cell death known as "anaphase catastrophe".<sup>[5][6][7]</sup>

The dual inhibition of both transcriptional and cell cycle CDKs results in a potent anti-tumor effect across a range of cancer types.

## Data Presentation

The following tables summarize the in vitro efficacy of Fadraciclib across various cancer cell lines.

Table 1: Enzymatic Inhibition of Fadraciclib

| Target | IC50 (nM) |
|--------|-----------|
| CDK2   | 5         |
| CDK9   | 26        |

Data sourced from MedChemExpress and Selleck Chemicals.<sup>[3][6]</sup>

Table 2: Cellular IC50 Values of Fadraciclib in Cancer Cell Lines (72h treatment)

| Cancer Type              | Cell Line                              | IC50 (µM)     |
|--------------------------|----------------------------------------|---------------|
| Acute Myeloid Leukemia   | OCI-AML3                               | 0.44 ± 0.01   |
| Acute Myeloid Leukemia   | MOLM-13                                | 0.25 ± 0.01   |
| Acute Myeloid Leukemia   | MV4-11                                 | 0.52 ± 0.01   |
| Breast Cancer            | Cal51 (TNBC)                           | ≤ 0.4         |
| Breast Cancer            | MDA-MB-468 (TNBC)                      | ≤ 0.4         |
| Breast Cancer            | HCC1954 (HER2+)                        | ≤ 0.4         |
| Colorectal Cancer        | Patient-Derived Organoids<br>(Average) | 2.65 ± 3.92   |
| Uterine Serous Carcinoma | CCNE1-overexpressing<br>(Average)      | 0.124 ± 0.058 |
| Uterine Serous Carcinoma | CCNE1-low expressing<br>(Average)      | 0.415 ± 0.118 |

Data compiled from multiple sources.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Note: TNBC stands for Triple-Negative Breast Cancer.

## Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Fadraciclib (CYC065) in Cancer Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8742860#application-of-cyclacitin-in-cancer-research-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)